3-bromo-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
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Description
Scientific Research Applications
Polymorphs and Salts of Quinoline Derivatives
- Research on similar quinoline derivatives, like 4-nitro-N-(quinolin-8-yl)benzamide, has focused on characterizing different polymorphs and their properties. These studies provide insights into the crystalline structures and potential applications of these compounds in materials science (Khakhlary & Baruah, 2014).
Synthesis and Properties of Related Benzamides
- The synthesis and properties of related benzamides, such as 5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, have been studied. These compounds have shown potential in pharmacology, particularly in relation to their antidopaminergic properties, which can be critical for developing antipsychotic medications (Högberg et al., 1990).
Chemical Synthesis Techniques
- Techniques in chemical synthesis, such as oxidative dehydrobromination, are relevant for producing various quinoline derivatives. These methods contribute to the broader field of synthetic chemistry and the development of new compounds (Gorbunova & Mamedov, 2006).
Interaction and Bonding Studies
- Studies on the intermolecular interactions in compounds like 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide provide valuable information on molecular behavior, which is crucial for understanding drug-receptor interactions and material properties (Saeed et al., 2020).
Molecular Rearrangement and Synthesis
- The molecular rearrangement of certain quinoline derivatives under specific conditions has been investigated. Such studies are fundamental in organic chemistry, paving the way for the synthesis of novel compounds with potential applications in various fields (Klásek et al., 2003).
Antibacterial Activity
- Quinoline derivatives have been explored for their antibacterial properties. For instance, pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides exhibit significant antibacterial activity, indicating potential use in developing new antimicrobial agents (Largani et al., 2017).
Properties
IUPAC Name |
3-bromo-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4/c1-26-16-6-7-17(27-2)18-15(16)11-13(20(25)23-18)8-9-22-19(24)12-4-3-5-14(21)10-12/h3-7,10-11H,8-9H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHJETFRSSLMAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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